![molecular formula C38H35N11O9S2 B13754568 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- CAS No. 70833-48-6](/img/structure/B13754568.png)
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple azo groups, sulfonic acid groups, and hydroxyl groups, making it a versatile molecule in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 4-aminophenyl compounds, followed by coupling with 2-methoxy-5-methylphenyl derivatives under controlled pH and temperature conditions. The final product is obtained through purification steps such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the synthesis process. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium dithionite or zinc dust in acidic medium are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
作用机制
The compound exerts its effects through interactions with various molecular targets and pathways. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and facilitate interactions with biological molecules. The hydroxyl groups contribute to the compound’s reactivity and binding affinity with target molecules .
相似化合物的比较
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-
- 2,7-Naphthalenedisulfonic acid, 4,4’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-], dilithium disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its multiple azo groups make it particularly valuable in dye synthesis, while the sulfonic acid groups enhance its solubility and interaction with biological systems .
属性
CAS 编号 |
70833-48-6 |
|---|---|
分子式 |
C38H35N11O9S2 |
分子量 |
853.9 g/mol |
IUPAC 名称 |
4-amino-3,6-bis[[4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C38H35N11O9S2/c1-19-13-28(30(57-3)17-26(19)44-42-24-9-5-22(39)6-10-24)46-48-36-32(59(51,52)53)15-21-16-33(60(54,55)56)37(38(50)34(21)35(36)41)49-47-29-14-20(2)27(18-31(29)58-4)45-43-25-11-7-23(40)8-12-25/h5-18,50H,39-41H2,1-4H3,(H,51,52,53)(H,54,55,56) |
InChI 键 |
FAXYUKBWYRTQBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=C(C(=C5)C)N=NC6=CC=C(C=C6)N)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


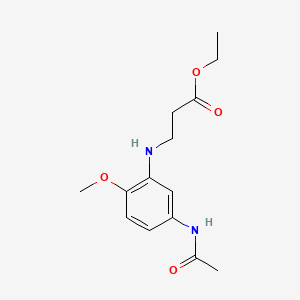
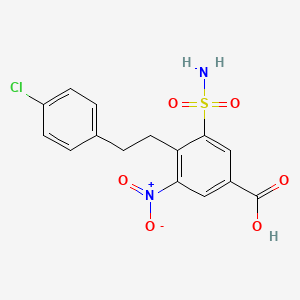
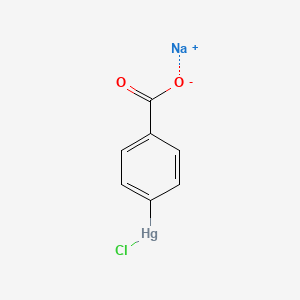
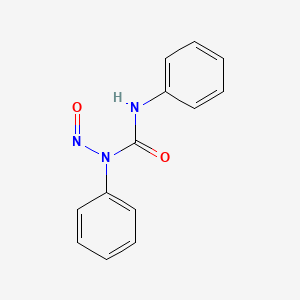
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
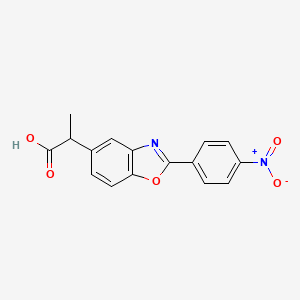
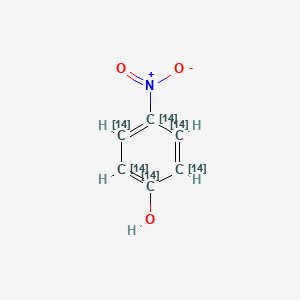
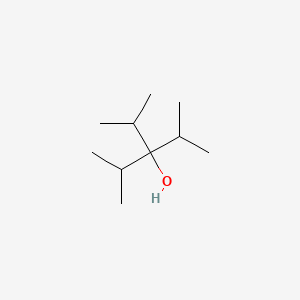
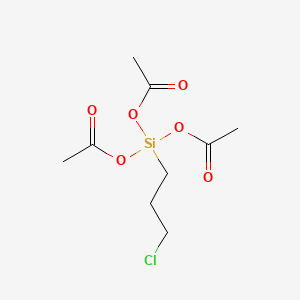
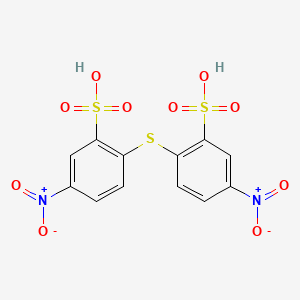
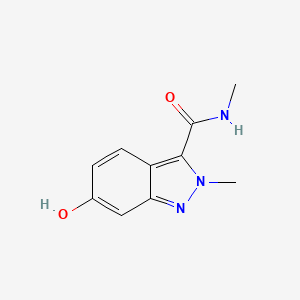
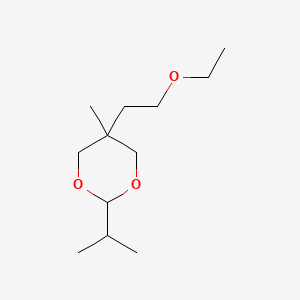

![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
